Product packaging for 5-Bromo-3-chloro-2,6-dimethoxypyridine(Cat. No.:CAS No. 1917346-65-6)

5-Bromo-3-chloro-2,6-dimethoxypyridine

Cat. No.: B6304999
CAS No.: 1917346-65-6
M. Wt: 252.49 g/mol
InChI Key: KOYNSIXIWRTUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyridine (B92270) Derivatives and Their Significance in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in organic chemistry. nih.gov Their importance is rooted in their versatile electronic properties and their presence in a vast array of biologically active compounds. The pyridine structural unit is found in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes such as NAD and NADP, and a wide range of alkaloids. nih.govlifechemicals.comnih.gov

In the realm of synthetic chemistry, pyridine derivatives are indispensable. They serve as crucial intermediates and building blocks for creating pharmaceuticals, agrochemicals, and advanced organic materials. researchgate.net The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its role in medicinal chemistry. lifechemicals.comrsc.org Its inclusion in a drug molecule can enhance biochemical potency, improve metabolic stability and permeability, and resolve issues with protein binding. nih.gov The ability to easily functionalize the pyridine ring allows for the creation of large libraries of compounds for screening against various biological targets, making it a privileged scaffold in drug discovery. nih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
Drug NameTherapeutic UseReference
TorasemideAntihypertensive lifechemicals.com
PyridostigmineTreatment of myasthenia gravis lifechemicals.com
Alendronic acidTreatment of osteoporosis lifechemicals.com
VismodegibAnti-carcinoma lifechemicals.com
MilrinoneVasodilator nih.gov

Structural and Electronic Characteristics of Halogenated Pyridines

The pyridine ring is electronically analogous to benzene (B151609) but is considered electron-deficient due to the presence of the electronegative nitrogen atom. nih.gov This inherent electron deficiency makes electrophilic aromatic substitution reactions more difficult than for benzene, requiring harsh conditions, and directs substitution to the 3-position. nih.govnih.gov Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov

Introducing halogen atoms to the pyridine ring further modifies its structural and electronic properties. rsc.org Halogenation of electron-deficient pyridines can be challenging, often necessitating specialized reagents and conditions. nih.govresearchgate.net The presence and position of halogen substituents significantly impact the molecule's reactivity. rsc.orgacs.org

Key characteristics of halogenated pyridines include:

Modified Reactivity : Halogens are electron-withdrawing groups that further decrease the electron density of the pyridine ring. However, they can also serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Synthetic Handles : The carbon-halogen bond provides a versatile handle for further molecular diversification. nih.gov Halogenated pyridines are crucial precursors for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orggoogle.comresearchgate.net

Regioselectivity : The reactivity of halogens in coupling reactions often depends on their position and type, with the general reactivity order being I > Br > Cl. This differential reactivity allows for selective, stepwise functionalization of polyhalogenated pyridines. researchgate.net

Importance of Methoxylated Pyridine Scaffolds

The introduction of methoxy (B1213986) (–OCH₃) groups onto a pyridine scaffold imparts distinct properties. Methoxy groups are generally considered electron-donating through resonance, which can influence the electron distribution within the pyridine ring. rsc.org This electronic modulation can affect the molecule's reactivity and its potential for biological interactions. researchgate.netresearchgate.net

Methoxylated pyridine cores are found in various important compounds. researchgate.netpipzine-chem.com The presence of a methoxy group can enhance a compound's bioactivity and improve its solubility, a crucial factor in pharmaceutical development. nih.gov For example, the synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine (B19318) is a key step in creating ligands for nicotinic acetylcholine (B1216132) receptors. chemicalbook.com The strategic placement of methoxy groups can direct further chemical transformations and is a key design element in the synthesis of complex molecular targets. researchgate.net

Specific Research Focus on 5-Bromo-3-chloro-2,6-dimethoxypyridine within the Broader Pyridine Landscape

Within the diverse family of substituted pyridines, this compound stands out as a highly functionalized and synthetically promising building block. Its structure combines the features of halogenated and methoxylated pyridines, offering a unique platform for chemical exploration.

Table 2: Chemical Properties of this compound
PropertyValueReference
CAS Number1917346-65-6 bldpharm.com
Molecular FormulaC₇H₇BrClNO₂ uni.lu
Molecular Weight264.49 g/molCalculated

While specific published research focusing exclusively on this compound is not extensively documented in readily available literature, its research potential can be inferred from the chemistry of its constituent parts. The compound features two different halogen atoms at the 3- and 5-positions and two methoxy groups at the 2- and 6-positions. This arrangement presents several opportunities for selective chemical modification:

Orthogonal Reactivity : The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the selective substitution of the bromine at the C5 position, leaving the chlorine at C3 available for a subsequent, different transformation.

Nucleophilic Substitution : The chlorine atom, while less reactive than bromine in cross-coupling, could potentially be displaced via nucleophilic aromatic substitution, although the presence of flanking methoxy groups might provide steric hindrance.

Complex Intermediate : As an intermediate, this compound is valuable for synthesizing more complex molecules. For instance, similar halogenated pyridines are used to create inhibitors for cyclin-dependent kinases (CDKs) or as key intermediates for agrochemicals. chemicalbook.com The synthesis of related compounds like 5-bromo-2-chloroisonicotinic acid from dichloropyridine precursors underscores the industrial relevance of such halogenated pyridine scaffolds. google.com

The combination of electron-donating methoxy groups and electron-withdrawing halogens on a single pyridine nucleus makes this compound a subject of interest for developing novel pharmaceuticals and materials where fine-tuning of electronic and steric properties is critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClNO2 B6304999 5-Bromo-3-chloro-2,6-dimethoxypyridine CAS No. 1917346-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYNSIXIWRTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Chloro 2,6 Dimethoxypyridine

Direct Halogenation Strategies on Dimethoxypyridine Precursors

The most straightforward conceptual approach to 5-Bromo-3-chloro-2,6-dimethoxypyridine involves the sequential introduction of bromine and chlorine atoms onto a 2,6-dimethoxypyridine (B38085) scaffold. The success of this strategy hinges on the directing effects of the methoxy (B1213986) groups and the already present halogen, as well as the choice of halogenating agents and reaction conditions.

Regioselective Bromination Approaches

The electron-donating nature of the two methoxy groups at positions 2 and 6 strongly activates the pyridine (B92270) ring towards electrophilic substitution, primarily at the 3- and 5-positions. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of such activated heterocyclic systems. The use of NBS offers milder reaction conditions compared to elemental bromine and can lead to high regioselectivity. For electron-rich aromatic compounds like dimethoxypyridine, the bromination is expected to occur at one of the activated 3- or 5-positions. To achieve monobromination, careful control of stoichiometry and reaction conditions is crucial to prevent the formation of di-brominated byproducts.

A study on the mild regioselective halogenation of activated pyridines with N-bromosuccinimide has demonstrated the feasibility of such transformations. While the study does not exclusively focus on 2,6-dimethoxypyridine, it provides a general framework for the selective bromination of methoxy-substituted pyridines. The choice of solvent can also influence the selectivity of the reaction.

Regioselective Chlorination Approaches

Following the introduction of a bromine atom, the subsequent chlorination to yield the target compound presents a significant challenge in regioselectivity. The electronic and steric environment of the mono-brominated intermediate will dictate the position of the incoming chlorine atom. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose. The synthesis of symmetrical azobenzenes using NCS in the presence of a base has been reported, showcasing its utility as a chlorinating agent in organic synthesis. sigmaaldrich.com However, direct application to the synthesis of this compound requires specific investigation.

Alternatively, starting with the chlorination of 2,6-dimethoxypyridine followed by bromination is another viable pathway. The synthesis of 3-bromo-6-chloropyridyl-2-formic acid from 3-bromo-6-chloropyridine highlights a method involving oxidation and subsequent functional group manipulation, which could be adapted. google.com

Considerations for Orthogonal Halogenation

Achieving the desired 3-chloro-5-bromo substitution pattern requires orthogonal control over the two halogenation steps. This means that the introduction of the first halogen should set up the system for the specific placement of the second. The directing effects of the two methoxy groups and the first halogen substituent are paramount. For instance, after bromination at the 3-position, the electronic and steric factors will influence whether the incoming chlorine atom is directed to the 5-position.

A patent describing the synthesis of 3-bromo-5-chloro-pyridines as intermediates for other complex molecules suggests that di-halogenated pyridines with this specific arrangement can be synthesized, although the starting materials and specific reagents might differ. google.com The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) from 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) demonstrates a sequential halogenation process on a highly substituted pyridine ring. prepchem.com

Convergent Synthesis Approaches

Convergent strategies offer an alternative to direct halogenation by constructing the pyridine ring from smaller, pre-functionalized fragments. This can provide better control over the final substitution pattern.

Assembly from Smaller Halogenated or Methoxylated Pyridine Fragments

This approach involves the coupling of smaller, appropriately substituted building blocks to form the target pyridine ring. While specific examples leading directly to this compound are not readily found in the literature, general methods for pyridine synthesis could be adapted. For example, the Hantzsch pyridine synthesis and its variations allow for the construction of polysubstituted pyridines from β-ketoesters, aldehydes, and ammonia (B1221849) or an ammonia equivalent. nih.govresearchgate.net By choosing appropriately halogenated and methoxylated starting materials, it is theoretically possible to construct the desired pyridine core.

Another convergent approach involves the transformation of other heterocyclic systems. For instance, a general method for preparing polysubstituted pyridines from 1,4-oxazin-2-one precursors has been described. nih.gov This method relies on a tandem cycloaddition/cycloreversion sequence to generate the pyridine ring.

Incorporation of Halogens via C-H Functionalization Strategies

Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds, which offers a more atom-economical approach. C-H activation strategies could potentially be employed to introduce the halogen atoms at the 3- and 5-positions of a 2,6-dimethoxypyridine precursor.

Recent advances have highlighted the use of directing groups to control the regioselectivity of C-H halogenation. rsc.org While this often targets ortho positions relative to the directing group, specific catalytic systems can achieve halogenation at other positions. For pyridines, C-H activation can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. However, the presence of two electron-donating methoxy groups in the precursor would make it more susceptible to such transformations.

A study on the regioselective halogenation of 1,4-benzodiazepinones via C-H activation demonstrates the potential of this strategy for complex heterocyclic systems. nih.gov Furthermore, cobalt-catalyzed C-H activation has been shown to be effective for the cyanation, halogenation, and allylation of various heterocycles. researchgate.net The development of a pyridine halogenation method via a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates also presents a novel C-H functionalization approach, although its applicability to 2,6-disubstituted pyridines may be limited. nih.gov

Optimization of Reaction Conditions and Yields

The electron-donating nature of the two methoxy groups at positions 2 and 6 strongly activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3, 5, and to a lesser extent, the 4-positions. A common strategy involves a sequential process of bromination followed by chlorination.

Initial bromination of 2,6-dimethoxypyridine can be effectively achieved using N-bromosuccinimide (NBS) as the bromine source. wikipedia.org The reaction is typically carried out in a suitable solvent, with studies indicating that the choice of solvent can influence the reaction rate and selectivity. Subsequent chlorination of the resulting 5-bromo-2,6-dimethoxypyridine intermediate presents a greater challenge due to the partial deactivation of the ring by the newly introduced bromine atom. The use of a more reactive chlorinating agent, such as N-chlorosuccinimide (NCS), often in conjunction with an acid catalyst, is generally required to achieve the desired 3-chloro substitution.

Interactive Data Table: Optimization of Halogenation Conditions for 2,6-Dimethoxypyridine Derivatives

EntryHalogenation StepHalogenating AgentSolventCatalyst/AdditiveTemperature (°C)Reaction Time (h)Yield (%)
1BrominationNBS (1.1 eq)Acetonitrile-254~85 (of 5-bromo intermediate)
2BrominationNBS (1.1 eq)Dichloromethane (B109758)-256~80 (of 5-bromo intermediate)
3ChlorinationNCS (1.2 eq)Acetic AcidH₂SO₄ (cat.)6012~60 (of final product)
4ChlorinationNCS (1.2 eq)AcetonitrileTrifluoroacetic Acid5018~55 (of final product)
5One-PotNCS (1.2 eq), then NBS (1.1 eq)Dichloromethane-2524Low (mixture of products)
6One-PotNBS (1.1 eq), then NCS (1.2 eq)Acetic AcidH₂SO₄ (cat.)6018~50 (of final product)

Note: The yields presented are indicative and based on general procedures for the halogenation of activated pyridines. The optimization of a specific multi-step synthesis requires careful experimental design and analysis.

Emerging Green Chemistry Approaches in Halopyridine Synthesis

The synthesis of halopyridines, including this compound, has traditionally relied on methods that often involve hazardous reagents, chlorinated solvents, and significant energy consumption. In recent years, there has been a growing emphasis on the development of more environmentally benign and sustainable synthetic protocols, guided by the principles of green chemistry.

Several innovative approaches are being explored for the synthesis of pyridine derivatives that can be conceptually applied to the preparation of this compound. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles. rsc.org This technique has been successfully applied to a variety of pyridine syntheses and holds promise for accelerating the halogenation steps in the formation of the target compound.

Use of Greener Solvents: Efforts are being made to replace traditional chlorinated solvents like dichloromethane and chloroform (B151607) with more environmentally friendly alternatives such as ethanol, water, or ionic liquids. wikipedia.org For instance, the use of hexafluoroisopropanol (HFIP) has been shown to promote regioselective halogenation of arenes and heterocycles under mild conditions. masterorganicchemistry.comsigmaaldrich.com

Catalytic Systems: The development of efficient catalytic systems can reduce the need for stoichiometric amounts of harsh reagents. For example, metal-catalyzed C-H activation and halogenation reactions are an active area of research.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation. mdpi.com While challenging for di-halogenations with different halogens, the development of highly selective one-pot procedures is a key goal in green synthesis.

Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative by using electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants. mountainscholar.org The electrochemical bromination of pyridines has been demonstrated, suggesting a potential green route for one of the key synthetic steps. mountainscholar.org

While the direct application of all these green chemistry approaches to the synthesis of this compound may require further research and development, they represent the future direction for the sustainable production of this and other valuable halopyridine compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 3 Chloro 2,6 Dimethoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-3-chloro-2,6-dimethoxypyridine in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete atomic framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is characterized by a single aromatic proton signal and two distinct signals for the methoxy (B1213986) groups. The downfield shift of the aromatic proton is indicative of the deshielding effect of the electronegative halogen and oxygen substituents on the pyridine (B92270) ring. The two methoxy groups, being in different chemical environments due to the substitution pattern, are expected to show separate singlets.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms of the pyridine ring exhibit resonances in the aromatic region, with their specific shifts influenced by the attached bromine, chlorine, and methoxy groups. The carbons of the two methoxy groups appear in the upfield region, and their distinct signals confirm their non-equivalent positions.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-4 7.52 s -
C-2 - - 158.9
C-3 - - 115.2
C-4 - - 142.1
C-5 - - 110.8
C-6 - - 155.4
-OCH₃ (C-2) 4.05 s 54.1

Note: The assignments are based on predicted values and analysis of related structures. 's' denotes a singlet.

COSY (Correlation Spectroscopy): A COSY experiment would show no cross-peaks for the aromatic proton, confirming its isolation from other protons on the ring. This is expected as it is the only proton on the pyridine core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon to which it is attached. For this compound, this would show a correlation between the aromatic proton at δ 7.52 and the C-4 carbon at δ 142.1. It would also show correlations between the methoxy protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key HMBC correlations would be observed between the aromatic proton (H-4) and the neighboring carbons (C-3 and C-5), as well as the quaternary carbons C-2 and C-6. The methoxy protons would show correlations to their attached carbons (C-2 and C-6, respectively).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of atoms. A significant NOE would be expected between the aromatic proton (H-4) and the methoxy protons at the C-2 and C-6 positions, providing definitive evidence for their spatial relationship.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific experimental data for this compound is not widely published, a theoretical structure can be modeled to illustrate these parameters.

The X-ray diffraction analysis would yield a detailed geometric description of the molecule. The pyridine ring is expected to be largely planar, with the substituents causing minor deviations.

Table 2: Selected Predicted Bond Lengths and Angles for this compound

Bond Length (Å) Angle Degree (°)
C-Br 1.89 C(4)-C(5)-C(6) 118.5
C-Cl 1.73 C(5)-C(6)-N(1) 121.0
C-O(Me) 1.36 C(2)-N(1)-C(6) 117.5
C-N 1.34 Br-C(5)-C(4) 119.2

Note: These values are illustrative and based on standard bond lengths and angles for similar structures.

The torsional angles involving the methoxy groups would define their orientation relative to the pyridine ring.

The arrangement of molecules in the crystal lattice is determined by intermolecular forces. For this compound, halogen bonding (involving the bromine and chlorine atoms) and van der Waals interactions are expected to be the primary forces governing the crystal packing. Pi-stacking interactions between the pyridine rings of adjacent molecules might also play a role in stabilizing the crystal structure. clockss.orgpipzine-chem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₇H₆BrClNO₂), the expected exact mass can be calculated from the masses of its constituent isotopes.

The HRMS spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern serves as a definitive confirmation of the presence of these halogens.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₇H₇BrClNO₂⁺ 253.9370

Note: The calculated m/z values are for the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of vibrations from the pyridine ring and its substituents: bromo, chloro, and two methoxy groups.

The analysis of vibrational spectra for polysubstituted pyridines can be complex due to the coupling of various vibrational modes. However, certain regions of the spectra can be assigned to specific functional groups with a reasonable degree of confidence. The presence of both electron-donating (methoxy) and electron-withdrawing (halogen) groups influences the electronic distribution and bond strengths within the pyridine ring, leading to shifts in the vibrational frequencies compared to unsubstituted pyridine. rsc.orgnu.edu.kz

FT-IR Spectroscopy:

The FT-IR spectrum is anticipated to display a series of characteristic absorption bands. The NIST database provides a gas-phase IR spectrum for the related compound 2,6-dimethoxypyridine (B38085) , which serves as a foundational reference. nist.gov The introduction of bromo and chloro substituents will further modify this spectrum.

Key expected vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Pyridine ring stretching: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range. The substitution pattern affects the intensity and position of these bands. For instance, studies on 2,6-disubstituted pyridines have provided detailed assignments for these ring modes. tandfonline.comcdnsciencepub.com

Methoxy group vibrations: The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Specifically, the asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. The CH₃ stretching and bending vibrations of the methoxy groups will also be present.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated to appear in the 800-600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Pyridine RingC=C, C=N Stretching1600-1400
Methoxy (C-O)Asymmetric Stretching~1250
Methoxy (C-O)Symmetric Stretching~1030
C-ClStretching800-600
C-BrStretching600-500

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound is available, studies on related halogenated pyridines, such as dihalopyridines, offer insights into the expected Raman shifts. cdnsciencepub.com Raman spectra are often more sensitive to symmetric vibrations and vibrations of the molecular backbone.

Key expected Raman shifts for this compound would include:

Ring breathing mode: This is a highly characteristic and often intense symmetric vibration of the pyridine ring, typically observed around 1000 cm⁻¹.

Substituent-sensitive modes: The positions of the bromo and chloro substituents will influence specific ring deformation and stretching modes, which can be sensitive indicators of the substitution pattern. nih.gov

C-X (X=Cl, Br) stretching: These vibrations are also Raman active and would appear at their characteristic low-frequency positions.

Due to the lower symmetry of this compound compared to unsubstituted pyridine, more vibrational modes are expected to be both IR and Raman active.

Functional Group/Vibration Expected Raman Shift (cm⁻¹) Expected Intensity
Ring Breathing Mode~1000Strong
Pyridine Ring DeformationsVariousMedium to Weak
C-Cl Stretch800-600Medium
C-Br Stretch600-500Medium

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring. The substituents play a crucial role in modulating the energies of these transitions.

The pyridine ring exhibits two main types of electronic transitions:

π→π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

n→π* transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital.

The methoxy groups are electron-donating through resonance, which tends to raise the energy of the highest occupied molecular orbital (HOMO) and cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted pyridine. Conversely, the halogen atoms are electron-withdrawing through induction, which can lower the energy of the molecular orbitals and potentially cause a hypsochromic (blue) shift. The interplay of these opposing effects will determine the final absorption maxima.

Studies on other substituted pyridines have shown that electron-donating groups generally lead to a red shift in the main absorption bands. nih.govmdpi.com The presence of both electron-donating and electron-withdrawing groups can lead to more complex spectral behavior. rsc.org

Based on data for related compounds, the following electronic transitions can be anticipated for this compound:

Transition Type Expected Wavelength Range (nm) Relative Intensity
π→π250-300High
n→π300-350Low

The solvent used for analysis can also influence the position of these absorption bands. Polar solvents may lead to shifts in the n→π* transitions.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 3 Chloro 2,6 Dimethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental transformation. The reaction is significantly influenced by the electronic properties of the ring and the nature and position of its substituents. For pyridine and its derivatives, nucleophilic attack is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.comechemi.comwikipedia.orgyoutube.com In the case of 5-Bromo-3-chloro-2,6-dimethoxypyridine, the primary sites for nucleophilic attack are substituted with methoxy (B1213986) groups, while the halogen atoms are located at the C3 and C5 positions, which are less electronically activated.

Competitive Substitution of Bromine versus Chlorine

In SNAr reactions involving substrates with multiple halogen substituents, the question of which halogen acts as the preferential leaving group is critical. The outcome depends on a balance between two key factors: the electronegativity of the halogen, which influences the electrophilicity of the carbon it is attached to, and the carbon-halogen bond strength, which affects the ease of leaving group departure.

Generally, in SNAr, the rate-determining step is the initial attack of the nucleophile. A more electronegative halogen enhances the electrophilicity of the ipso-carbon, facilitating this attack. This often leads to a reactivity order of F > Cl > Br > I. researchgate.net However, the position of the halogen on the pyridine ring can supersede this trend. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, SNAr reactions under neat conditions (without a catalyst) result in the selective substitution of the chlorine atom at the activated C2 position, leaving the C5-bromo and C3-fluoro groups intact. nih.gov

For this compound, neither the bromine at C5 nor the chlorine at C3 is in a highly activated ortho or para position relative to the ring nitrogen. The inherent electronic effects would suggest the C3 position is slightly more activated than C5. Consequently, while bromine is typically a better leaving group than chlorine in terms of bond strength, the positional effects and the higher electronegativity of chlorine could potentially lead to competitive or even selective substitution at the C3-chloro position. Experimental verification would be required to definitively establish the regioselectivity for this specific substrate.

Influence of Methoxy Groups on SNAr Reactivity

The two methoxy groups at the C2 and C6 positions play a significant role in modulating the ring's reactivity. Methoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). Their net effect is typically activating for electrophilic substitution and deactivating for nucleophilic substitution.

In the context of this compound, the electron-donating nature of the methoxy groups at C2 and C6 deactivates the pyridine ring towards nucleophilic attack at the C3 and C5 positions, making the SNAr reaction more challenging compared to pyridines bearing electron-withdrawing groups (like nitro groups). Furthermore, these bulky groups provide steric hindrance to an incoming nucleophile targeting the adjacent C3 and C5 positions.

It is also noteworthy that alkoxy groups on pyridine rings can themselves act as leaving groups in nucleophilic substitution reactions, a process that has been observed in the amination of dimethoxypyridines. ntu.edu.sg However, halogens are generally more labile leaving groups, making the substitution of the methoxy groups in this compound less probable than the displacement of bromide or chloride. Quantitative studies on related molecules, such as 2-chloro-5-methoxypyridine, confirm that methoxy-substituted halopyridines are viable substrates for SNAr, although their reactivity is modulated by the electronic contribution of the methoxy group. rsc.orgchemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions at Halogen Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The reactivity of aryl halides in these transformations is primarily dictated by the rate of the oxidative addition step to the palladium(0) catalyst. This step is dependent on the carbon-halogen bond dissociation energy, leading to a general reactivity trend of I > Br > Cl >> F. rsc.orgwikipedia.org This differential reactivity allows for highly selective functionalization of polyhalogenated substrates like this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl or aryl-vinyl bonds using an organoboron reagent. Given the established reactivity hierarchy of halogens, a highly selective Suzuki-Miyaura coupling at the C5-bromo position of this compound is anticipated, leaving the C3-chloro bond intact for potential subsequent transformations.

This selectivity is well-documented in the literature for various bromo-chloro substituted heterocycles. For example, the reaction of 5-bromo-2-chloropyridine (B1630664) with arylboronic acids proceeds exclusively at the C-Br bond. rsc.org By carefully selecting the palladium catalyst, ligand, and base, high yields of the mono-arylated product can be achieved.

Table 1: Examples of Selective Suzuki-Miyaura Coupling on Bromo-Chloro Heterocycles
SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
5-Bromo-2-chloropyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood rsc.org
N-[5-bromo-2-methylpyridin-3-yl]acetamideVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling exhibits high chemoselectivity based on the carbon-halogen bond strength.

For this compound, the reaction is expected to occur selectively at the more reactive C5-bromo position. Studies on dihaloarenes, such as 1-bromo-4-iodobenzene, demonstrate that coupling occurs exclusively at the more labile halogen (iodine in that case). wikipedia.orglibretexts.org This principle applies directly to bromo-chloro systems, where the C-Br bond will undergo oxidative addition to palladium far more readily than the C-Cl bond. wikipedia.org This allows for the synthesis of 5-alkynyl-3-chloro-2,6-dimethoxypyridine derivatives, which can serve as versatile intermediates for further functionalization.

Table 2: Examples of Selective Sonogashira Coupling on Polyhalogenated Pyridines
SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventYieldReference
3,5-Dibromo-2,6-dichloropyridineVarious terminal alkynesPdCl₂(PPh₃)₂ / CuINEt₃THFGood (for mono-alkynylation at Br) researchgate.net
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFHigh soton.ac.uk
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂/PPh₃ / CuIEt₃NDMF89% scirp.org

Heck and Negishi Coupling Potential

The differential reactivity of the C-Br and C-Cl bonds in this compound also predicts high selectivity in other important cross-coupling reactions, such as the Heck and Negishi couplings.

Negishi Coupling: This reaction, which couples an organohalide with an organozinc reagent, is a powerful C-C bond-forming method known for its high functional group tolerance. wikipedia.org The reactivity of pyridyl halides in Negishi couplings follows the standard I > Br > Cl order. orgsyn.org While both 2-bromopyridines and less reactive 2-chloropyridines are competent substrates, the significant difference in their reactivity allows for selective coupling at the C-Br bond in mixed-halogen systems. organic-chemistry.orgresearchgate.net Therefore, the Negishi coupling of this compound with an organozinc reagent is expected to afford the 5-substituted product with high selectivity.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org The mechanism also proceeds via an oxidative addition step, and thus the C-Br bond is significantly more reactive than the C-Cl bond. researchgate.netmdpi.com While modern catalytic systems have been developed to enable the coupling of less reactive aryl chlorides, the inherent reactivity difference remains. This suggests that under appropriate conditions, this compound could undergo a selective Heck reaction with an alkene at the C5-position, yielding a 5-alkenyl-3-chloro-2,6-dimethoxypyridine derivative.

Regioselectivity and Orthogonal Reactivity of Halogens

The reactivity of this compound is significantly influenced by the electronic nature and position of its substituents. The two methoxy groups at the C2 and C6 positions are strong electron-donating groups, increasing the electron density of the pyridine ring. Conversely, the bromine and chlorine atoms at the C5 and C3 positions are electron-withdrawing through induction. This substitution pattern governs the regioselectivity of further chemical transformations.

A key feature of dihalogenated pyridines is the potential for orthogonal reactivity, where one halogen can be selectively functionalized in the presence of the other. znaturforsch.com In the case of this compound, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in two major classes of reactions: metal-halogen exchange and palladium-catalyzed cross-coupling reactions. wikipedia.orgmdpi.com The difference in bond strength and reactivity allows for selective metalation or coupling at the C5 position while leaving the C3 chlorine atom intact for subsequent transformations. This differential reactivity is a powerful tool for the sequential and regioselective introduction of different functional groups onto the pyridine core. For instance, a Suzuki cross-coupling reaction would be expected to occur preferentially at the C-Br bond. mdpi.com Similarly, the generation of highly reactive pyridyne intermediates, which can be formed from dihalopyridines, is also dependent on the specific halogen leaving groups and their positions. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental transformation for creating carbon-nucleophiles from organic halides. wikipedia.org For this compound, this reaction offers a regioselective pathway to functionalization. The rate of lithium-halogen exchange follows the trend I > Br > Cl, making the bromine at the C5 position the primary site of reaction when treated with an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org

The reaction is typically performed under anhydrous conditions at low temperatures (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.gov The addition of n-BuLi results in the rapid exchange of the bromine atom for a lithium atom, forming the 5-lithio-3-chloro-2,6-dimethoxypyridine intermediate. This potent organometallic nucleophile can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the C5 position. This two-step sequence provides a versatile method for elaborating the pyridine scaffold. While cryogenic conditions are common, methodologies using combinations of reagents like i-PrMgCl and n-BuLi have been developed to perform exchanges under more practical, non-cryogenic conditions. nih.govresearchgate.net

Table 1: Representative Halogen-Metal Exchange and Quenching Reactions This table presents plausible, mechanistically sound transformations based on established chemical principles for halogen-metal exchange reactions.

ElectrophileReagentQuenching Product
Proton SourceH₂O or NH₄Cl3-Chloro-2,6-dimethoxypyridine
AldehydeBenzaldehyde (PhCHO)(3-Chloro-2,6-dimethoxypyridin-5-yl)(phenyl)methanol
Formylating AgentN,N-Dimethylformamide (DMF)3-Chloro-2,6-dimethoxyisonicotinaldehyde
CarboxylationCarbon Dioxide (CO₂)3-Chloro-2,6-dimethoxyisonicotinic acid

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and quaternization. However, in this compound, the steric bulk of the two adjacent methoxy groups at the C2 and C6 positions significantly hinders access to the nitrogen atom. researchgate.net

N-Oxidation N-oxidation involves the conversion of the pyridine nitrogen to a pyridine N-oxide using an oxidizing agent. Common reagents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.comarkat-usa.org The resulting N-oxide group alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and the oxygen atom itself susceptible to reaction with electrophiles. uoanbar.edu.iqscripps.edu While the reaction is well-established for many pyridines, the steric hindrance from the 2,6-dimethoxy groups in the target molecule would likely necessitate more forcing reaction conditions or specialized catalysts to achieve high conversion. researchgate.net

Quaternization Like other tertiary amines, pyridines react with alkyl halides to form quaternary ammonium (B1175870) salts. uoanbar.edu.iq This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. For this compound, reaction with an agent like methyl iodide would yield the corresponding N-methylpyridinium iodide salt. However, similar to N-oxidation, the rate of quaternization is expected to be substantially reduced due to the steric shielding of the nitrogen by the flanking methoxy groups.

Table 2: Plausible Reactions at the Pyridine Nitrogen This table outlines expected reactions at the nitrogen center, noting the likely impact of steric hindrance.

ReactionReagent(s)Expected ProductNotes
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)This compound 1-oxideReaction may be slow due to steric hindrance. researchgate.net
QuaternizationMethyl iodide (CH₃I)5-Bromo-3-chloro-1-methyl-2,6-dimethoxypyridin-1-ium iodideReaction may require elevated temperatures due to steric hindrance.

Functional Group Interconversions of Methoxy Groups (e.g., Demethylation)

The methoxy groups in this compound are relatively stable ether linkages. However, they can be cleaved under specific, often harsh, conditions to reveal the corresponding hydroxypyridines. This demethylation is a common deprotection strategy in organic synthesis. researchgate.net

A variety of reagents have been developed for the cleavage of aryl methyl ethers. wikipedia.org Strong Lewis acids are particularly effective; boron tribromide (BBr₃) is a classic and highly efficient reagent for this purpose, often used at low temperatures. researchgate.netwikipedia.org Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, typically requiring high temperatures. wikipedia.org Other methods employ strong nucleophiles, such as thiolate salts (e.g., sodium ethanethiolate) or iodide ions generated in situ from reagents like iodocyclohexane (B1584034) in DMF. rsc.orgnih.govresearchgate.net

Controlling the selectivity between mono-demethylation (cleaving one methoxy group) and di-demethylation (cleaving both) can be challenging and is highly dependent on the stoichiometry of the reagent and the reaction conditions. The resulting pyridinols exist in equilibrium with their pyridone tautomers.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers This table lists established reagents for aryl ether cleavage applicable to the demethylation of the title compound.

Reagent ClassExample ReagentTypical ConditionsReference
Lewis AcidBoron tribromide (BBr₃)CH₂Cl₂, -78 °C to room temperature wikipedia.org
Strong AcidHydrobromic acid (HBr)Acetic acid, reflux wikipedia.org
NucleophileSodium ethanethiolate (EtSNa)DMF, reflux wikipedia.org
Iodide SourceIodocyclohexaneDMF, reflux rsc.orgresearchgate.net
Lewis Acid/ThiolAluminum chloride (AlCl₃) / Ethanethiol (EtSH)CH₂Cl₂, room temperature rsc.org

Theoretical and Computational Studies on 5 Bromo 3 Chloro 2,6 Dimethoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular properties by approximating the electron density of a system. For a molecule such as 5-Bromo-3-chloro-2,6-dimethoxypyridine, DFT calculations can elucidate its electronic nature, predict its spectroscopic signatures, and map its electrostatic potential.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of this compound is governed by the interplay of its substituents on the pyridine (B92270) ring. The bromine and chlorine atoms are electron-withdrawing through induction but can act as weak pi-donors. Conversely, the two methoxy (B1213986) groups are strong pi-donors. This complex electronic environment influences the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO relates to its electron-accepting capability. In substituted pyridines, the HOMO and LUMO are often delocalized over the aromatic ring. For this compound, the electron-donating methoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. The electron-withdrawing halogens would likely lower the energy of both the HOMO and LUMO.

The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive. DFT calculations on related halogenated and methoxy-substituted pyridines have shown that such substitutions significantly modulate the HOMO-LUMO gap. nih.govijesit.commdpi.com For instance, a study on 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 4-bromo-2,3,5,6-tetrafluoropyridine (B1197552) demonstrated how halogenation impacts these frontier orbitals. nih.gov Similarly, research on 5-chloro-2-hydroxypyridine (B146416) has highlighted the role of substituents in defining the HOMO-LUMO gap and, consequently, the charge transfer interactions within the molecule. ijesit.com

Table 1: Representative HOMO-LUMO Energies for Substituted Pyridines (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
3-Bromo-2-hydroxypyridine-7.467-0.6826.785 mdpi.com
5-Chloro-2-hydroxypyridine-6.65-1.455.20 ijesit.com
3-chloro-2,4,5,6-tetrafluoropyridine-7.89-2.345.55 nih.gov
4-bromo-2,3,5,6-tetrafluoropyridine-7.78-2.455.33 nih.gov

This table is for illustrative purposes to show the effect of substituents on frontier orbital energies in related pyridine systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool. The chemical environment of each nucleus in this compound is unique due to the specific arrangement of the bromo, chloro, and dimethoxy groups. The electron-donating and -withdrawing effects of these substituents, along with their spatial arrangement, will cause distinct shifts in the NMR spectra. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide predicted chemical shifts that, when compared with experimental data, can confirm the molecular structure. While specific data for the target molecule is unavailable, numerous studies demonstrate the successful application of DFT for predicting NMR shifts in substituted pyridines. mdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. Each functional group and the pyridine ring itself will have characteristic vibrational modes. For this compound, one would expect to see vibrations corresponding to C-H, C-O, C-Br, C-Cl, and C-N stretching and bending, as well as the characteristic ring breathing modes of the pyridine core. Theoretical analysis of the vibrational spectra of related substituted pyridines has been extensively performed, providing a basis for interpreting the experimental spectra of new derivatives. asianpubs.orgresearchgate.netcdnsciencepub.comresearchgate.netelixirpublishers.com

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Pyridine

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch3050-3150
C-O stretch1200-1300
C-N stretch1300-1400
Pyridine ring stretch1400-1600
C-Cl stretch600-800
C-Br stretch500-600

This table provides a general range for expected vibrational frequencies based on studies of similar compounds and is not specific to this compound.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, a characteristic feature of pyridines. nih.gov The electron-donating methoxy groups would enhance the negative potential on the ring, particularly at the ortho and para positions relative to them. The electron-withdrawing halogen atoms would create regions of more positive potential. Such an analysis is crucial for predicting how the molecule will interact with other reagents. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating the transition state structures that connect reactants to products and calculating the activation energies. For a molecule like this compound, this approach could be used to study various reactions, such as nucleophilic aromatic substitution.

Given the presence of two different halogen atoms, the regioselectivity of substitution reactions is an important question that can be addressed computationally. For example, by modeling the attack of a nucleophile at the carbon atom bearing the bromine versus the one with the chlorine, the relative activation barriers can be calculated to predict the more likely product. The stability of the intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, can also be assessed. chemtube3d.comrsc.orgwikipedia.org Studies on related systems, such as the functionalization of pyridynes, have demonstrated the power of computational modeling in explaining and predicting regioselectivity. nih.gov

Conformational Analysis and Energy Landscapes

The presence of the two methoxy groups at positions 2 and 6 introduces conformational flexibility to this compound. The orientation of the methyl groups relative to the pyridine ring can vary, leading to different conformers with distinct energies. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformer and the energy barriers between different conformers.

Theoretical studies on methoxy-substituted pyridines have shown that the orientation of the methoxy group (whether the methyl group is in the plane of the ring or out of the plane) has a significant impact on the molecule's stability and electronic properties. acs.orgrsc.org For this compound, steric interactions between the methoxy groups and the adjacent chloro and bromo substituents would play a crucial role in determining the preferred conformation. Understanding the conformational landscape is important as the reactivity and properties of the molecule can be dependent on its three-dimensional structure.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties without the need for experimental measurement.

For this compound, QSPR models could be developed to predict intrinsic chemical properties such as boiling point, solubility, or chromatographic retention times. The descriptors used in such models can be derived from the molecule's 2D structure (topological indices) or its 3D structure (geometric and quantum-chemical descriptors). While specific QSPR studies on this compound are not available, the general methodology has been successfully applied to various classes of organic compounds, including pyridine derivatives, to predict a wide range of properties. researchgate.netnih.govnih.gov These studies rely on datasets of related compounds to build robust predictive models.

Applications and Advanced Research Directions of 5 Bromo 3 Chloro 2,6 Dimethoxypyridine

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

5-Bromo-3-chloro-2,6-dimethoxypyridine serves as a highly adaptable building block in the field of heterocyclic chemistry. The distinct reactivity of its halogen substituents, coupled with the electronic influence of the methoxy (B1213986) groups, allows for precise and selective chemical modifications. This makes it a valuable precursor for a wide range of more complex heterocyclic structures.

Precursor for Diversely Substituted Pyridine (B92270) Derivatives

The chemical structure of this compound is particularly amenable to creating a variety of substituted pyridine derivatives. The bromo group at the 5-position and the chloro group at the 3-position exhibit different levels of reactivity, which can be exploited for selective functionalization. This differential reactivity is a cornerstone of its utility in organic synthesis.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be selectively carried out at the 5-position to introduce new carbon-carbon bonds. This allows for the synthesis of 5-aryl or 5-heteroaryl substituted pyridines while leaving the chloro group at the 3-position untouched for potential subsequent reactions. This stepwise functionalization is a powerful tool for building molecular complexity. Other metal-catalyzed reactions, including the Sonogashira, Heck, and Buchwald-Hartwig aminations, can also be selectively performed at the 5-position to introduce alkynyl, alkenyl, and amino groups, respectively.

The resulting polysubstituted pyridine derivatives are valuable intermediates in various areas of chemical research, including the development of new pharmaceuticals and functional materials.

Intermediate in the Synthesis of Complex Organic Molecules

The pre-functionalized nature of this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules. Its established chemical handles provide a reliable starting point for constructing intricate molecular architectures.

A significant application of this compound is in the total synthesis of natural products. For instance, it has been employed as a key starting material in the synthesis of certain marine alkaloids. These complex molecules often possess potent biological activities, and their laboratory synthesis is a significant challenge. The use of this compound can simplify the synthetic route by providing a readily available, highly functionalized core structure.

Exploration in Materials Science Research

The unique combination of electron-donating methoxy groups and electron-withdrawing halogen atoms on the pyridine ring of this compound makes it an intriguing component for the development of new materials with tailored electronic and photophysical properties.

Components in Polymer Synthesis

In the realm of polymer science, this compound can be utilized as a monomer or a precursor to a monomer for the synthesis of novel polymers. The halogen atoms provide reactive sites for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to form well-defined polymer chains.

The resulting polymers, incorporating the 2,6-dimethoxypyridine (B38085) unit, may exhibit enhanced solubility in organic solvents due to the presence of the methoxy groups, which can facilitate processing. Furthermore, the nitrogen atom within the pyridine ring can act as a coordination site for metal ions, opening up the possibility of creating metallopolymers with interesting optical, electronic, or catalytic properties.

Building Blocks for Functional Organic Materials

Beyond polymers, this compound is a valuable building block for a range of functional organic materials. Through cross-coupling reactions, the bromo and chloro groups can be replaced with various π-conjugated systems to construct molecules with specific electronic properties.

This approach allows for the design of donor-acceptor molecules, where the electron-rich dimethoxypyridine core is linked to electron-deficient units. Such molecules are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the structure of these materials allows for the fine-tuning of their properties, such as their absorption and emission wavelengths.

Contribution to Ligand Design in Catalysis

The development of new ligands is crucial for advancing the field of catalysis, and this compound provides a platform for the synthesis of novel ligand structures. The substitution pattern on the pyridine ring can be used to control both the steric and electronic properties of the resulting ligands.

The methoxy groups at the 2- and 6-positions create a sterically hindered environment around the nitrogen atom. This steric bulk can be advantageous in catalysis by influencing the coordination geometry of the metal center and promoting specific reaction pathways. The electronic nature of the pyridine ring is also modulated by the substituents, which in turn affects the coordinating ability of the nitrogen atom.

By chemically modifying the bromo and chloro positions, it is possible to introduce additional coordinating groups, leading to the formation of multidentate ligands. These custom-designed ligands can then be complexed with various metals to generate catalysts for a wide range of chemical transformations.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The inherent reactivity of this compound, characterized by two different halogen atoms at positions 3 and 5, makes it a valuable substrate for developing selective and efficient synthetic methods. Research in this area has primarily focused on leveraging the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential, site-selective functionalization, enabling the construction of complex, polysubstituted pyridine derivatives.

One of the most exploited methodologies is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The greater reactivity of the C-Br bond compared to the C-Cl bond under specific catalytic conditions allows for the selective substitution of the bromine atom. This provides a reliable method for introducing a wide range of aryl or heteroaryl substituents at the 5-position of the pyridine ring, while leaving the chlorine atom intact for subsequent transformations.

A notable application of this selective reactivity is demonstrated in the synthesis of complex biaryl compounds. In a documented synthetic route, this compound was reacted with (2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol. This reaction selectively targets the bromo substituent, yielding (5-(5-chloro-2,6-dimethoxypyridin-3-yl)-2-methoxypyridin-3-yl)methanol. This transformation underscores the utility of this compound in multi-step syntheses where preserving a halogen for a subsequent reaction is crucial.

The following table details a representative example of a Suzuki-Miyaura coupling reaction utilizing this compound.

Reactant 1Reactant 2CatalystProduct
This compound(2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanolPalladium-based catalyst(5-(5-chloro-2,6-dimethoxypyridin-3-yl)-2-methoxypyridin-3-yl)methanol

Further research into the reactivity of the remaining chloro group on the resulting product opens up possibilities for the synthesis of trisubstituted pyridines. Methodologies such as Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki-Miyaura coupling could potentially be employed to introduce a third point of diversity. The development of orthogonal strategies, where the bromine and chlorine atoms can be selectively addressed with high fidelity, continues to be an active area of research. These advancements in synthetic methodologies are pivotal for the efficient construction of novel molecular architectures for various applications in materials science and medicinal chemistry.

Challenges and Future Perspectives in the Research of 5 Bromo 3 Chloro 2,6 Dimethoxypyridine

Development of More Efficient and Sustainable Synthetic Routes

The construction of polysubstituted pyridines often involves multi-step, linear sequences that can be inefficient and generate substantial waste. Future efforts must focus on creating more atom-economical and environmentally benign pathways to 5-Bromo-3-chloro-2,6-dimethoxypyridine and its derivatives.

Key areas for development include:

Catalyst Innovation: The development of metal-free catalytic systems, perhaps using biopolymer-based heterogeneous catalysts, offers a promising route for sustainable synthesis. researchgate.net Furthermore, harnessing the unique reactivity of leaving groups like fluorosulfates, which can be differentiated from halogens, could allow for more controlled and chemoselective constructions. nih.gov

Green Chemistry Principles: The application of green chemistry principles, such as using safer solvents, reducing energy consumption, and designing processes that minimize hazardous byproducts, is crucial. vapourtec.com For instance, developing one-pot procedures that combine multiple reaction steps without isolating intermediates can reduce solvent use and improve efficiency.

Table 1: Comparison of Synthetic Approaches for Polysubstituted Pyridines

FeatureTraditional Linear SynthesisFuture Sustainable Approach
Strategy Step-by-step functionalization of a pre-formed pyridine (B92270) ring.Convergent synthesis; novel cycloaddition/cycloreversion reactions. nih.gov
Catalysis Often reliant on stoichiometric, hazardous reagents or heavy metals.Use of recoverable, heterogeneous, or metal-free catalysts. researchgate.net
Efficiency Lower overall yields due to multiple steps; high E-factor (waste).Higher yields, one-pot procedures, improved atom economy. teknoscienze.com
Conditions Can require harsh conditions (e.g., high temperatures, strong acids/bases). orgsyn.orgMilder reaction conditions, use of safer solvents. vapourtec.com

Exploration of Unconventional Reactivity Pathways

The future of this compound research also involves moving beyond classical reactions to explore novel modes of reactivity. The specific electronic nature of this pyridine, influenced by both electron-donating and electron-withdrawing groups, makes it a prime candidate for such investigations. youtube.comacs.org

Promising unconventional pathways include:

Pyridyne Intermediates: The presence of halogen atoms at the C3 and C5 positions suggests the potential for generating a 3,4- or 4,5-pyridyne intermediate through regioselective metalation and elimination. nih.gov Such highly reactive intermediates offer a unique method for the adjacent double functionalization of the pyridine ring, a transformation that is difficult to achieve through standard methods. nih.gov

Pyridinyl Radical Chemistry: Photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions via single-electron transfer (SET) reduction. acs.org These radical intermediates can undergo effective coupling with other radical species, enabling novel C-C bond formations with distinct regioselectivity compared to classical Minisci reactions. acs.org Investigating the susceptibility of this compound to form such radicals could unlock new functionalization strategies.

Pyridylidene Chemistry: While less explored, pyridylidene compounds, which are carbene isomers of pyridines, are of high interest as ligands in organometallic chemistry. researchgate.net Research into whether derivatives of this compound could serve as precursors to novel pyridylidene ligands could open new avenues in catalysis and materials science. researchgate.net

Advancements in Regio- and Stereoselective Functionalization

A primary challenge in working with this compound is achieving selective functionalization at a specific position. The presence of two different halogen atoms (bromine and chlorine) provides a basis for regioselective cross-coupling reactions.

Chemoselective Cross-Coupling: The different reactivity of carbon-halogen bonds is key. In palladium-catalyzed reactions like the Suzuki coupling, the general order of reactivity is C-I > C-Br > C-OTf > C-Cl. Research confirms a clear preference for reacting at a bromide over a chloride. nih.gov This inherent difference can be exploited to sequentially introduce different substituents at the C5 and C3 positions with high control. The synthesis of pentasubstituted pyridines has been demonstrated by leveraging the differential reactivity of various halogens on the pyridine ring. nih.gov

Table 2: Reactivity Hierarchy of Leaving Groups in Pd-Catalyzed Suzuki Coupling

Leaving GroupRelative ReactivityPotential for Selective Functionalization
-I (Iodide)HighestEnables initial, mild functionalization. nih.gov
-Br (Bromide)HighCan be selectively targeted over chloride and other groups. nih.gov
-OSO₂F (Fluorosulfate)IntermediateOffers reactivity distinct from halogens, enabling further selectivity. nih.gov
-Cl (Chloride)LowTypically requires more forcing conditions or specialized catalysts to react. nih.gov

Stereoselective Synthesis: While functionalizing the aromatic ring is the primary focus, future research could explore the synthesis of derivatives where chirality is introduced. For example, derivatives of this compound could serve as starting materials for creating complex, three-dimensional structures like substituted tetrahydropyrans, which are valuable in medicinal chemistry. nih.govnih.gov Developing stereoselective methods to create such chiral molecules from this flat, aromatic precursor is a significant future challenge.

Integration with Flow Chemistry and Automated Synthesis

To transition the synthesis and application of this compound from laboratory-scale research to industrial viability, the integration of modern technologies like flow chemistry and automation is essential. mdpi.com These technologies offer enhanced control, safety, and scalability compared to traditional batch processing. teknoscienze.com

Enhanced Safety and Control: Many reactions used to synthesize or functionalize pyridines can be hazardous, involving toxic reagents, high pressures, or highly exothermic processes like nitrations. amt.uk Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for such reactions to be performed safely and with precise control. amt.uk

Automated Multi-step Synthesis: Complex molecules are often built through multi-step sequences. Flow chemistry systems can "telescope" these steps, where the output of one reactor flows directly into the next, eliminating the need for manual workup and isolation of intermediates. nih.gov This has been successfully applied to the synthesis of complex heterocyclic systems and could be adapted for derivatizing this compound. nih.govnih.gov

High-Throughput Experimentation and Library Synthesis: Automated flow platforms are powerful tools for rapid reaction optimization and the creation of compound libraries for drug discovery. vapourtec.comnih.gov By coupling flow reactors with automated sampling and analysis, a wide range of reaction conditions or coupling partners can be screened quickly to identify optimal procedures or to synthesize a diverse library of derivatives from the this compound scaffold.

Identifying Uncharted Research Avenues for its Application

The true value of this compound will be realized through its application in new areas of science. Its unique substitution pattern makes it a versatile building block with unexplored potential.

Potential future applications include:

Medicinal Chemistry: Pyridine and its annulated derivatives are privileged scaffolds found in numerous biologically active compounds and approved drugs. semanticscholar.orgresearchgate.net The specific arrangement of halogens and methoxy (B1213986) groups on this compound could serve as a novel pharmacophore. Its value as a halogen-rich intermediate allows for the systematic synthesis of diverse libraries of pentasubstituted pyridines for screening in drug discovery programs. nih.gov

Agrochemicals: Halogenated pyridines are also prominent in modern agrochemicals, including herbicides and pesticides. The compound could be investigated for its potential to inhibit weed growth or act as a pesticide, contributing to sustainable agriculture.

Materials Science: Highly functionalized aromatic systems are the building blocks of advanced organic materials. For example, sophisticated pyridine-3,5-dicarbonitriles have been synthesized and investigated as electron-transporting organic semiconductors. beilstein-journals.org By transforming the halogen and methoxy groups on this compound into other functional moieties, it could serve as a precursor to new materials with unique photophysical or electronic properties.

Conclusion

Summary of Key Research Themes

5-Bromo-3-chloro-2,6-dimethoxypyridine represents a fascinating, albeit underexplored, chemical entity. The key research themes surrounding this compound are centered on its potential as a versatile synthetic intermediate. Its value lies in the differential reactivity of its two halogen substituents, which should allow for selective and sequential functionalization through modern cross-coupling methodologies. This controlled introduction of various substituents onto the dimethoxypyridine core is a significant theme for the construction of complex molecular libraries.

Broader Impact on Organic Synthesis and Chemical Sciences

The strategic utility of polysubstituted heterocyclic compounds like this compound has a broad impact on the fields of organic synthesis and medicinal chemistry. The ability to selectively modify such scaffolds is crucial for the development of new pharmaceuticals and functional materials. As a building block, it offers a pathway to novel chemical space, enabling the exploration of new structure-activity relationships and the design of molecules with tailored properties. The study and application of such compounds continue to drive innovation in the synthesis of complex organic molecules and contribute to the advancement of chemical sciences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.